tert-butyl 2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
Overview
Description
This compound belongs to the class of organic compounds known as pyrrolo [2,3-d]pyrimidines . These are aromatic heteropolycyclic compounds containing a pyrrolo [2,3-d]pyrimidine ring system .
Synthesis Analysis
Methods were developed for the synthesis of new pyrido [2,3- d ]pyrimidine and pyrimidino [4,5- d ] [1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives .Chemical Reactions Analysis
The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino [4,5- d ] [1,3]oxazines .Physical and Chemical Properties Analysis
The compound is likely to maintain drug-likeness during lead optimization as all the potent compounds from this series have a ClogP value less than 4 and molecular weight < 400 .Scientific Research Applications
Chemical Synthesis and Reaction Mechanisms
- The compound has been involved in chemical reactions, such as reacting with trifluoroacetic acid (TFA) for the elimination of tert-butylester groups, leading to the formation of pyridine and cyclic hydroxamic acid derivatives (Görlitzer & Baltrusch, 2000).
- It serves as a precursor in the synthesis of complex structures, like in the formation of a 9-hydroxy-β-carbolin-4-carboxylic acid derivative, highlighting its utility in organic synthesis (Görlitzer & Baltrusch, 2000).
Pharmaceutical Applications
- Research has explored its potential in medicinal chemistry, specifically for malaria treatment. Derivatives of this compound have been evaluated for their antimalarial activity, indicating its role in drug discovery (Chavchich et al., 2016).
Advanced Material Synthesis
- The compound is used in synthesizing advanced materials, like in the preparation of sterically non-nucleophilic bases, demonstrating its utility in material science (Herrera-Fernández et al., 2007).
- It's involved in the synthesis of polyfunctional thiazolo[3,2-c]pyrimidines, a class of compounds with potential applications in various fields including pharmaceuticals and material sciences (Litvinchuk et al., 2021).
Molecular Structure Studies
- The compound has been a subject in the study of molecular structures, like in the crystal structure analysis of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate (Dong et al., 1999).
Mechanism of Action
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidin-7(8h)-ones, have been synthesized as selective orally bioavailable threonine tyrosine kinase (ttk) inhibitors . TTK is a protein kinase involved in the regulation of the cell cycle and its inhibition can lead to cell cycle arrest and apoptosis, making it a potential target for cancer therapy .
Mode of Action
Similar compounds inhibit their targets by binding to the active site of the enzyme, preventing it from catalyzing its substrate . This results in the disruption of the biochemical pathways that the enzyme is involved in .
Biochemical Pathways
If we consider its potential role as a ttk inhibitor, it could affect pathways related to cell cycle regulation and apoptosis . Inhibition of TTK can disrupt the normal progression of the cell cycle, leading to cell cycle arrest and potentially cell death .
Pharmacokinetics
Similar compounds designed for oral bioavailability would be expected to have good absorption in the gastrointestinal tract, distribution throughout the body, metabolism primarily in the liver, and excretion through the kidneys .
Result of Action
If we consider its potential role as a ttk inhibitor, it could lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially affect its stability and activity .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Tert-butyl 2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. This compound has been shown to interact with threonine tyrosine kinase (TTK), a protein kinase involved in cell cycle regulation and mitosis . The interaction between this compound and TTK results in the inhibition of kinase activity, leading to disruptions in cell division and proliferation.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to induce chromosome missegregation and aneuploidy in cancer cells, leading to the suppression of cell proliferation . Additionally, this compound influences cell signaling pathways by inhibiting the activity of TTK, which plays a crucial role in the regulation of mitotic checkpoints.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with TTK. This compound binds to the ATP-binding site of TTK, thereby inhibiting its kinase activity . The inhibition of TTK leads to the disruption of mitotic checkpoints, resulting in chromosome missegregation and cell cycle arrest. Additionally, this compound may also affect gene expression by modulating the activity of transcription factors involved in cell cycle regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the inhibitory effects of this compound on TTK activity persist over time, leading to sustained disruptions in cell division and proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits TTK activity without causing significant toxicity . At higher doses, this compound may induce adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites may further undergo conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion from the body. The metabolic pathways of this compound play a crucial role in determining its pharmacokinetic properties and overall bioavailability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its intracellular accumulation . Additionally, this compound may bind to plasma proteins, such as albumin, which can influence its distribution and bioavailability.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its targeting signals and post-translational modifications. This compound has been found to localize to the nucleus, where it exerts its inhibitory effects on TTK . The nuclear localization of this compound is facilitated by nuclear localization signals (NLS) present within its structure. Additionally, post-translational modifications, such as phosphorylation, may further regulate its subcellular distribution and activity.
Properties
IUPAC Name |
tert-butyl 2-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2/c1-12(2,3)21-11(20)19-5-4-8-6-17-10(13(14,15)16)18-9(8)7-19/h6H,4-5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKOLFLTHFASNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CN=C(N=C2C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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